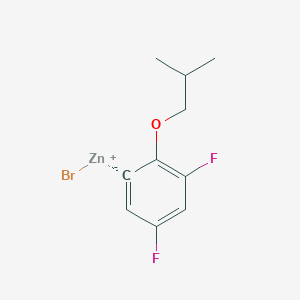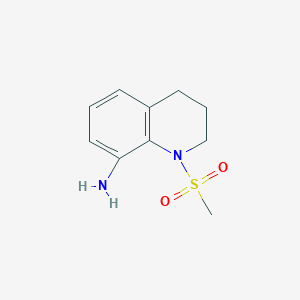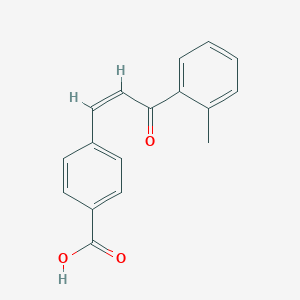
(Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid typically involves the condensation of o-tolualdehyde with 4-formylbenzoic acid under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated enone system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The enone system can be oxidized to form diketones or carboxylic acids.
Reduction: The enone can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving enones and aromatic acids. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and substrate specificity.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated enone system can participate in Michael addition reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid: The E-isomer of the compound, which has different stereochemistry and potentially different reactivity and biological activity.
4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid: A similar compound with a phenyl group instead of an o-tolyl group, which may have different chemical and biological properties.
Uniqueness
(Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid is unique due to its specific stereochemistry and the presence of the o-tolyl group. These features can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-[(Z)-3-(2-methylphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H14O3/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(10-7-13)17(19)20/h2-11H,1H3,(H,19,20)/b11-8- |
InChI Key |
USGAKVCLFQJATR-FLIBITNWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C\C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


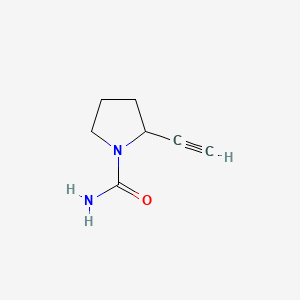
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
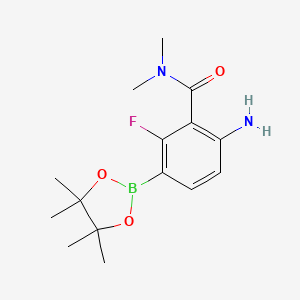
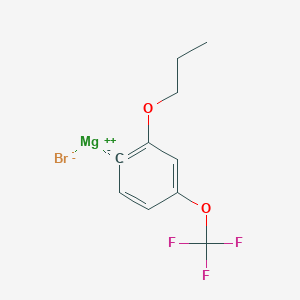
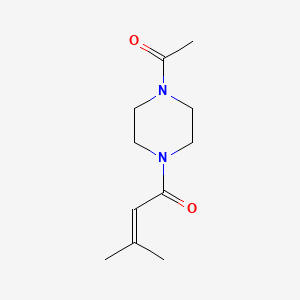
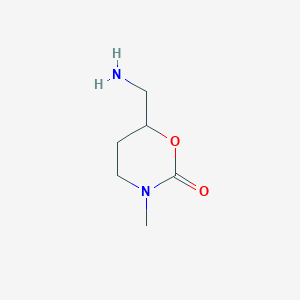
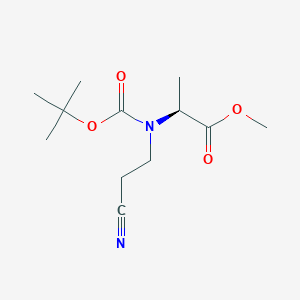
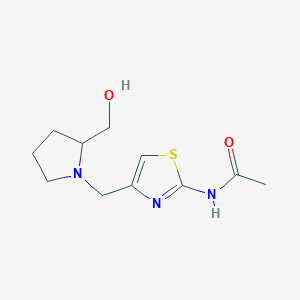
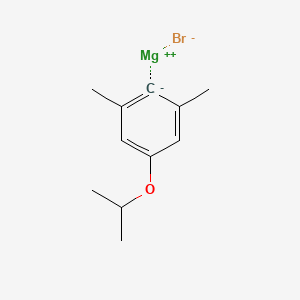
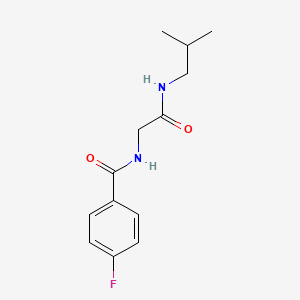
![8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B14895427.png)
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)
